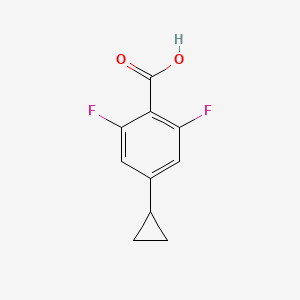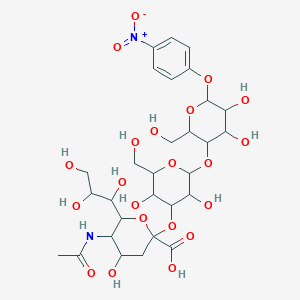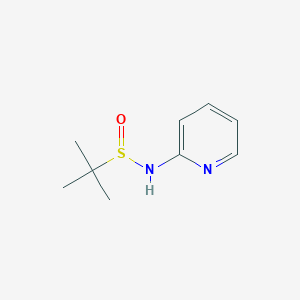
(R)-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide is a chiral sulfinamide compound Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Methylpropane-2-sulfinyl chloride and 2-aminopyridine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Reaction Mechanism: The sulfinyl chloride reacts with the amine group of 2-aminopyridine to form the sulfinamide. This reaction is typically facilitated by a base, such as triethylamine, to neutralize the hydrochloric acid by-product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfonamide.
Reduction: ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfide.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the preparation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine
The compound may serve as a precursor for the synthesis of chiral drugs. Its derivatives could potentially exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide can be used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The sulfinyl group can coordinate with metal catalysts, enhancing their selectivity and activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide: The enantiomer of the compound, which may exhibit different reactivity and selectivity.
N-(pyridin-2-YL)propane-2-sulfinamide: Lacks the methyl group, which can affect its steric and electronic properties.
N-(pyridin-2-YL)propane-2-sulfonamide: The oxidized form, which has different chemical reactivity.
Uniqueness
®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide is unique due to its chiral nature and the presence of both a sulfinyl group and a pyridine ring. This combination makes it a versatile compound in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-methyl-N-pyridin-2-ylpropane-2-sulfinamide |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)13(12)11-8-6-4-5-7-10-8/h4-7H,1-3H3,(H,10,11) |
InChI Key |
WECKNIUBIRJDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)



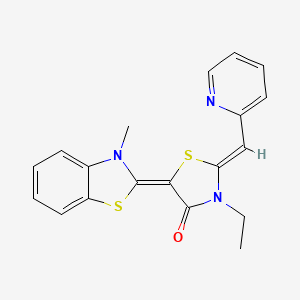
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
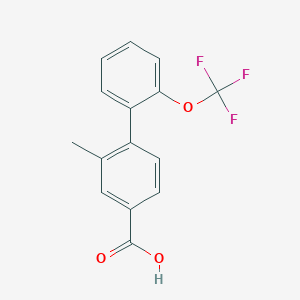
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
